Ethyl 4-chloro-8-iodoquinoline-3-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-chloro-8-iodoquinoline-3-carboxylate typically involves the reaction of 4-chloroquinoline-3-carboxylic acid with iodine and ethyl alcohol under specific conditions . The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid to facilitate the iodination process . The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis . The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-8-iodoquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms (chlorine and iodine) on the quinoline ring.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted quinoline derivatives .
Scientific Research Applications
Ethyl 4-chloro-8-iodoquinoline-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of ethyl 4-chloro-8-iodoquinoline-3-carboxylate involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate: Similar in structure but with a methoxy group instead of iodine.
Ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate: Contains additional chloromethyl groups.
Uniqueness
Ethyl 4-chloro-8-iodoquinoline-3-carboxylate is unique due to the presence of both chlorine and iodine atoms on the quinoline ring, which imparts distinct chemical reactivity and potential biological activities .
Biological Activity
Ethyl 4-chloro-8-iodoquinoline-3-carboxylate (ECIC) is a synthetic organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a quinoline core and the presence of both chlorine and iodine substituents, suggests diverse biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of the biological activity of ECIC, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
Chemical Formula : C₁₂H₉ClINO₂
CAS Number : 193975-33-6
Molecular Weight : 303.56 g/mol
The compound features a bicyclic structure that combines a benzene ring fused to a pyridine ring. The halogen substituents at the 4 and 8 positions are critical for its reactivity and biological interactions.
The biological activity of ECIC is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : ECIC can bind to specific enzymes, inhibiting their activity. This mechanism is crucial in its potential anticancer effects.
- Antimicrobial Activity : The compound exhibits antimicrobial properties by disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of ECIC against various pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values observed for different bacteria:
Pathogen | MIC (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 16 | |
Escherichia coli | 32 | |
Pseudomonas aeruginosa | 64 | |
Klebsiella pneumoniae | 32 |
These results indicate that ECIC possesses significant antibacterial properties, particularly against Gram-positive bacteria.
Anticancer Properties
ECIC has also been investigated for its anticancer activity. Studies have shown that it can induce apoptosis in cancer cell lines through various pathways:
- Cell Cycle Arrest : ECIC has been reported to cause G2/M phase arrest in cancer cells, inhibiting their proliferation.
- Apoptosis Induction : The compound activates caspases, leading to programmed cell death in tumor cells.
Case Study: In Vitro Analysis
In a study conducted on human breast cancer cell lines (MCF-7), ECIC demonstrated the following effects:
- IC50 Value : 15 µM after 48 hours of exposure.
- Mechanism : Induction of oxidative stress and mitochondrial dysfunction, leading to increased apoptosis rates.
Structure-Activity Relationship (SAR)
The presence of halogen atoms is crucial for enhancing the biological activity of quinoline derivatives. Comparative studies with similar compounds have shown that variations in substituents significantly affect their efficacy:
Compound | Activity Type | Remarks |
---|---|---|
Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate | Antimicrobial | Less potent than ECIC |
Ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate | Anticancer | Similar efficacy but different mechanisms |
Research Applications
ECIC is being explored for various applications in scientific research:
- Medicinal Chemistry : As a lead compound for developing new antimicrobial and anticancer agents.
- Pharmaceutical Development : Investigating its role as an intermediate in synthesizing more complex quinoline derivatives.
Properties
IUPAC Name |
ethyl 4-chloro-8-iodoquinoline-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClINO2/c1-2-17-12(16)8-6-15-11-7(10(8)13)4-3-5-9(11)14/h3-6H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVNZFPUXWUBKAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1Cl)C=CC=C2I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClINO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20472947 |
Source
|
Record name | ethyl 4-chloro-8-iodoquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20472947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
193975-33-6 |
Source
|
Record name | ethyl 4-chloro-8-iodoquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20472947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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